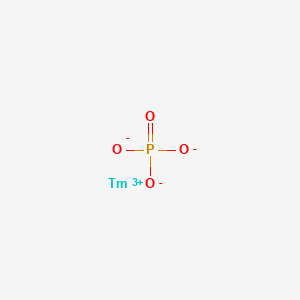

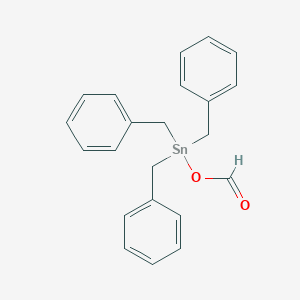

![molecular formula C12H10O3 B098097 2-[(4-Methoxyphenyl)carbonyl]furan CAS No. 15970-74-8](/img/structure/B98097.png)

2-[(4-Methoxyphenyl)carbonyl]furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(4-Methoxyphenyl)carbonyl]furan” is a chemical compound with the molecular formula C11H10O2 . It has an average mass of 174.196 Da and a monoisotopic mass of 174.068085 Da .

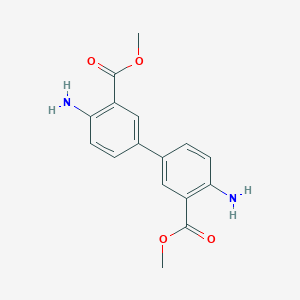

Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to a methoxyphenyl group via a carbonyl group . The compound has two freely rotating bonds .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved data, related compounds have been involved in various reactions. For example, catalytic protodeboronation of alkyl boronic esters has been reported .Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 266.8±23.0 °C at 760 mmHg, and a flash point of 130.6±11.6 °C . It has a polar surface area of 22 Å2 and a molar volume of 161.5±3.0 cm3 .Scientific Research Applications

Organic Synthesis

The compound “2-[(4-Methoxyphenyl)carbonyl]furan” can be synthesized through a multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid . This method is based on the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

Biological Activity

Furocoumarin derivatives, which include “this compound”, possess significant biological activity . They are used as active photosensitizers in psoralen and UVA (PUVA) therapy .

Treatment of Skin Diseases

Furocoumarins, including “this compound”, can be employed in the treatment of various skin diseases . This is due to their photosensitizing properties when used in conjunction with UVA therapy .

Antibacterial Activity

Furan derivatives have been found to exhibit antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds with distinct mechanisms of action .

Green Chemistry

Eco-respectful, one-step synthetic routes for the preparation of bio-based epoxy monomers derived from furan precursors have been developed . This includes the synthesis of "this compound" .

Pharmaceutical Applications

Furan-containing compounds, including “this compound”, exhibit a wide range of advantageous biological and pharmacological characteristics . As a result, they have been employed as medicines in a number of distinct disease areas .

Mechanism of Action

Target of Action

It’s known that furan derivatives have been used in the synthesis of biologically active substances .

Mode of Action

Furan derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one of which is attached to a boron atom and the other to a halogen atom .

Biochemical Pathways

Furan derivatives are known to be involved in various chemical reactions, including nitration, oxidation, and esterification .

Result of Action

Furan derivatives are known to be used in the synthesis of biologically active substances .

Action Environment

It’s known that the suzuki–miyaura cross-coupling reaction, which furan derivatives are often involved in, is generally environmentally benign .

properties

IUPAC Name |

furan-2-yl-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESMDKYJXUDIIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358280 |

Source

|

| Record name | 2-[(4-methoxyphenyl)carbonyl]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15970-74-8 |

Source

|

| Record name | 2-[(4-methoxyphenyl)carbonyl]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)

![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)